molecular formula C7H11N3O2 B8259616 (R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

(R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione

Cat. No.: B8259616
M. Wt: 169.18 g/mol
InChI Key: JXFDMXSVSSNCFX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione is a chiral compound with a unique structure that includes an imidazolidine ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, metal hydrides for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine derivatives and cyclopropyl-containing molecules. Examples include:

Uniqueness

What sets ®-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione apart is its specific combination of the imidazolidine ring and the cyclopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5R)-5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-3-7(4-1-2-4)5(11)9-6(12)10-7/h4H,1-3,8H2,(H2,9,10,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDMXSVSSNCFX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@]2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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